Product packaging for Dimethyl 2-(2-pyrimidyl)malonate(Cat. No.:CAS No. 93271-75-1)

Dimethyl 2-(2-pyrimidyl)malonate

Cat. No.: B1354128
CAS No.: 93271-75-1
M. Wt: 210.19 g/mol
InChI Key: UBEKYGUUQKFFTI-UHFFFAOYSA-N
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Description

Academic Significance and Research Trajectory

The academic significance of Dimethyl 2-(2-pyrimidyl)malonate is derived from the potent combination of its two core components. The research trajectory for this compound is not as a final product itself, but as a critical precursor in multi-step synthetic pathways. Its structure allows for a variety of chemical transformations. The malonate portion, with its reactive central carbon, is primed for alkylation and addition reactions, while the pyrimidine (B1678525) ring can be involved in or direct subsequent cyclization reactions.

Research involving this and similar structures focuses on leveraging this dual reactivity. For instance, malonate derivatives are key reactants in creating fused heterocyclic systems. The condensation of malonates with amidines is a fundamental and widely used method for constructing the pyrimidine ring itself. bu.edu.eg Following this principle, this compound is ideally suited for reactions where the malonate ester is used to build additional rings onto the existing pyrimidine base, leading to complex polycyclic structures. This is exemplified in the synthesis of related fused pyrimidines like furo[2,3-d]pyrimidines, which start from malonate precursors. nih.gov

Contextual Role of Malonate and Pyrimidine Scaffolds in Organic Chemistry

To fully appreciate the utility of this compound, one must understand the established roles of its constituent parts in organic chemistry.

The Pyrimidine Scaffold: The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. It is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold" because its core structure is found in a vast array of biologically active compounds. researchgate.net Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This structural motif is a key component in drugs with a wide spectrum of activities. The ability to easily modify the pyrimidine ring allows chemists to fine-tune the pharmacological properties of molecules. researchgate.net

The Malonate Scaffold: Malonate esters, such as dimethyl malonate, are workhorse reagents in organic synthesis, primarily used for forming new carbon-carbon bonds. The "malonic ester synthesis" is a classic and versatile method for preparing substituted carboxylic acids. wikipedia.org The hydrogen atoms on the carbon situated between the two ester groups are particularly acidic and can be easily removed by a base. The resulting carbanion is an excellent nucleophile, readily reacting with alkyl halides and other electrophiles. This reactivity allows for the controlled introduction of various substituents, making malonates indispensable for building complex molecular frameworks. wikipedia.orgorgsyn.org For example, dimethyl malonate is a starting material in multicomponent reactions designed to efficiently construct intricate molecules like chromeno[2,3-b]pyridines in a single step. mdpi.com

The combination of these two powerful scaffolds into a single molecule, this compound, provides chemists with a highly functionalized and versatile tool for the synthesis of novel and complex chemical entities.

Interactive Data Tables

Below are key properties and related synthetic methods for the compounds discussed.

Table 1: Properties of this compound

Property Value Source
IUPAC Name dimethyl 2-(2-pyrimidinyl)malonate cymitquimica.com
Molecular Formula C₉H₁₀N₂O₄ cymitquimica.com
Molecular Weight 210.19 g/mol cymitquimica.com
Purity Min. 95% cymitquimica.com

Table 2: Key Synthetic Reactions

Reaction Name Description Reactant Types Product Type
Malonic Ester Synthesis A method to convert alkyl halides into substituted carboxylic acids. researchgate.net Diethyl malonate, Alkyl halide, Base Substituted acetic acid
Biginelli Reaction A three-component reaction to synthesize dihydropyrimidinones. researchgate.net Aldehyde, Urea (B33335) or Thiourea (B124793), β-ketoester (or malonate) Dihydropyrimidinone
Vilsmeier-Haack Reaction A method for formylating reactive aromatic and heteroaromatic compounds. growingscience.com Substituted Indole, DMF, POCl₃ Malondialdehyde derivative

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B1354128 Dimethyl 2-(2-pyrimidyl)malonate CAS No. 93271-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-pyrimidin-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)6(9(13)15-2)7-10-4-3-5-11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEKYGUUQKFFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463002
Record name DIMETHYL 2-(2-PYRIMIDYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93271-75-1
Record name DIMETHYL 2-(2-PYRIMIDYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Dimethyl 2 2 Pyrimidyl Malonate

Reactions Involving the Active Methylene (B1212753) Group (α-Carbon)

The carbon atom situated between the two carbonyl groups of the malonate is known as the active methylene group. The protons attached to this α-carbon are acidic due to the electron-withdrawing effect of the adjacent ester groups, which stabilize the resulting carbanion (enolate). This acidity is the basis for a variety of important carbon-carbon bond-forming reactions.

The formation of a resonance-stabilized enolate upon deprotonation of the α-hydrogen using a base is a key step in the synthesis of derivatives of dimethyl 2-(2-pyrimidyl)malonate. This enolate can then act as a nucleophile, attacking electrophiles to form new carbon-carbon bonds.

Alkylation:

Alkylation of the active methylene group is a common transformation. prepchem.com In a typical procedure, a base such as sodium hydride is used to deprotonate the malonate, followed by the addition of an alkyl halide. nih.gov The reaction proceeds via a nucleophilic substitution mechanism. Phase-transfer catalysts can also be employed to facilitate the alkylation of dialkyl malonates. google.com One-pot procedures have been developed where an initial cross-coupling of an aryl halide is followed by alkylation with excess base. nih.gov

Arylation:

Arylation of malonic esters can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. The Hurtley reaction, a traditional method, often requires stoichiometric amounts of copper and high temperatures. arabjchem.org Milder and more general methods have been developed using catalytic amounts of copper(I) iodide with a suitable ligand, such as 2-phenylphenol, in the presence of a base like cesium carbonate. organic-chemistry.org This allows for the coupling of various aryl iodides with diethyl malonate under milder conditions. organic-chemistry.org Palladium-catalyzed methods, employing sterically hindered phosphine (B1218219) ligands, have also proven effective for the arylation of malonates with aryl bromides and chlorides. nih.gov These reactions can lead to the one-pot synthesis of aryl acetates through arylation followed by in situ dealkoxycarbonylation. rsc.org Additionally, direct C-H arylation of related heterocyclic systems like pyrrolo[2,3-d]pyrimidines has been successfully demonstrated. rsc.org

Table 1: Examples of Alkylation and Arylation Reactions of Malonates

Reactant 1Reactant 2Catalyst/ReagentProductReference
Diethyl MalonateAryl IodideCuI, 2-phenylphenol, Cs2CO3α-Aryl Malonate organic-chemistry.org
Diethyl MalonateAryl Bromide/ChloridePd catalyst, P(t-Bu)3Arylated Malonate nih.gov
Diethyl MalonateAlkyl HalideNaHAlkylated Malonate nih.gov
Dimethyl Malonate2-Methyl-3-buten-2-yl acetatebis(dibenzalacetone)palladium(0), triphenylphosphine, NaHDimethyl(1,1-dimethylallyl)malonate and Dimethyl(3,3-dimethylallyl)malonate prepchem.com

The active methylene group of this compound can participate in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. This reaction is typically catalyzed by a weak base, which is basic enough to deprotonate the malonate but not so basic as to cause self-condensation of the carbonyl compound. amazonaws.com

The mechanism involves the formation of a carbanion from the malonate, which then attacks the carbonyl carbon of the aldehyde or ketone. amazonaws.com Subsequent dehydration leads to the formation of a new carbon-carbon double bond. A variety of catalysts can be used, including amines like piperidine (B6355638) and pyridine, or amino acids such as L-proline. amazonaws.comresearchgate.net For instance, the condensation of various malonic esters with salicylic (B10762653) aldehyde has been achieved using L-proline as a catalyst in ethanol (B145695) at 80°C, yielding coumarin-3-carboxylic esters in good yields. researchgate.net

Table 2: Knoevenagel Condensation of Malonates with Aldehydes

Malonate EsterAldehydeCatalystSolventProductReference
Diethyl MalonateIsovaleraldehydeImmobilized GelatineDMSODiethyl isopentylidene-malonate amazonaws.com
Dimethyl MalonateSalicylic AldehydeL-prolineEtOHCoumarin-3-carboxylic ester derivative researchgate.net
Diethyl MalonateSalicylic AldehydeL-prolineEtOHCoumarin-3-carboxylic ester derivative researchgate.net

The enolate derived from this compound can also act as a nucleophile in conjugate addition reactions, particularly the Michael addition. In this reaction, the malonate enolate adds to an α,β-unsaturated carbonyl compound. researchgate.net

The Michael addition of dimethyl malonate to various acceptors, such as methyl crotonate and nitro olefins, has been extensively studied. researchgate.netrsc.org These reactions can be catalyzed by a range of catalysts, including simple bases like triethylamine (B128534) and DABCO, as well as more complex organocatalysts and metal complexes to achieve enantioselectivity. researchgate.netmdpi.com For example, bifunctional thiourea (B124793) catalysts derived from cinchonine (B1669041) have been shown to be effective in the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene, yielding products with high enantioselectivity. rsc.org The reaction is crucial for synthesizing β-substituted GABA derivatives and other important chiral building blocks. mdpi.comnih.gov

Table 3: Michael Addition Reactions of Dimethyl Malonate

Michael AcceptorCatalystProductReference
Methyl CrotonateTriethylamine, DABCODimethyl 2-(1-methoxycarbonyl-propyl)-malonate researchgate.net
β-NitrostyreneCinchonine-derived thioureaEnantioenriched Michael adduct rsc.org
2-Cyclopenten-1-oneShibasaki Ga-Na-BINOL complexChiral Michael adduct nih.gov

Reactivity of the Ester Functionalities

The two methyl ester groups in this compound are also susceptible to chemical transformations, primarily hydrolysis, transesterification, and decarboxylation.

Ester Hydrolysis:

The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Basic hydrolysis, or saponification, is often carried out using an alkali metal hydroxide (B78521) like sodium or potassium hydroxide in an alcohol-water mixture. nih.govnih.gov The reaction proceeds via nucleophilic acyl substitution. The ease of hydrolysis can be influenced by steric hindrance around the ester group. arkat-usa.org For some hindered esters, non-aqueous conditions using NaOH in a methanol (B129727)/dichloromethane mixture have been shown to be effective. arkat-usa.org In some cases, hydrolysis can be challenging; for example, diethyl 2-(perfluorophenyl)malonate was found to be stable under mild basic and acidic conditions and decomposed under harsher conditions. nih.govbeilstein-journals.org

Transesterification:

Transesterification involves the conversion of the methyl esters to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the methanol as it is formed. google.com For instance, dimethyl malonate can be transesterified to diethyl malonate by heating with ethanol in the presence of a catalyst like tetraethyl orthotitanate or dibutyltin (B87310) oxide. google.com

Table 4: Hydrolysis and Transesterification of Malonates

Reaction TypeSubstrateReagents/ConditionsProductReference
HydrolysisDiethyl 2-substituted malonateKOH, R¹OH/H₂OMono-substituted malonic acid half oxyester nih.gov
HydrolysisHindered EstersNaOH, MeOH/CH₂Cl₂Carboxylic acid arkat-usa.org
TransesterificationDimethyl MalonateEthanol, Tetraethyl orthotitanateDiethyl Malonate google.com

Upon heating, malonic acids and their esters can undergo decarboxylation, which is the loss of a carboxyl group as carbon dioxide. For malonic esters, hydrolysis to the malonic acid is typically the first step, followed by decarboxylation upon heating to yield a substituted acetic acid derivative. For example, the hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of hydrobromic acid and acetic acid led directly to 2-(perfluorophenyl)acetic acid, indicating that hydrolysis was followed by decarboxylation. nih.gov

In some synthetic procedures, decarboxylation is a desired subsequent step. For instance, in the synthesis of methyl dihydrojasmonate, 2-amyl cyclopentenone and dimethyl malonate undergo an addition reaction followed by a coupling reaction with decarboxylation in a single step under the catalysis of sodium methoxide. google.com

Transformations of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is inherently electron-deficient. This electronic characteristic is the primary determinant of its reactivity, rendering it susceptible to nucleophilic attack while generally resistant to electrophilic substitution unless activated.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring's electron-deficient nature, caused by the two electronegative nitrogen atoms, makes positions C-2, C-4, and C-6 particularly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbhu.ac.inyoutube.comresearchgate.net This reactivity is analogous to that of other nitrogen-containing heterocycles like pyridine. acs.orgresearchgate.net For a substitution reaction to occur on the pyrimidine ring of this compound, a suitable leaving group would need to be present on the ring itself, typically at the C-4 or C-6 positions.

The mechanism of SNAr involves the addition of a nucleophile to one of the electron-poor carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed. Subsequent elimination of the leaving group restores the aromaticity of the pyrimidine ring. youtube.com The presence of the malonate group at the C-2 position further influences the electronic properties of the ring, though the primary sites for nucleophilic attack remain C-4 and C-6. Common nucleophiles used in such reactions on pyrimidine systems include amines, alkoxides, and thiolates. For instance, the displacement of a chloro group on a pyrimidine ring by an amine is a frequently employed transformation in the synthesis of pyrimidine-based derivatives. researchgate.net

Position on Pyrimidine RingSusceptibility to Nucleophilic AttackRationale
C-2, C-4, C-6HighThese positions are electron-deficient due to the electron-withdrawing effect of the two ring nitrogen atoms, which can stabilize the negative charge of the Meisenheimer intermediate. researchgate.netacs.org
C-5LowThis position is less electron-deficient compared to the others. wikipedia.orgresearchgate.net

Electrophilic Functionalization of the Pyrimidine Core

Direct electrophilic aromatic substitution on an unactivated pyrimidine ring is generally challenging due to its electron-deficient character. wikipedia.orgbhu.ac.in The two nitrogen atoms deactivate the ring towards attack by electrophiles, and under strongly acidic conditions often required for such reactions, the nitrogen atoms can become protonated, further increasing this deactivation. wikipedia.orgresearchgate.net

However, electrophilic substitution can be achieved, preferentially at the C-5 position, which is the most electron-rich position on the ring. wikipedia.orgresearchgate.net The success of such reactions often depends on the presence of activating, electron-donating groups on the pyrimidine ring, which can help to overcome the inherent lack of reactivity. researchgate.net In the case of this compound, the 2-malonyl substituent is electron-withdrawing, which would further disfavor electrophilic attack.

Despite these challenges, certain electrophilic functionalizations have been reported for substituted pyrimidines. These include:

Halogenation: The introduction of a halogen atom, such as bromine or chlorine, at the C-5 position is possible, often requiring specific reagents like N-halosuccinimides. elsevierpure.comnih.govtandfonline.com

Nitration: Nitration of pyrimidine derivatives can be accomplished, typically targeting the C-5 position, although this may require harsh reaction conditions. wikipedia.orgacs.orgnih.gov The presence of activating groups significantly facilitates this transformation. bhu.ac.in

Sulfonation: The sulfonation of pyrimidines has also been observed, again primarily at the C-5 position when the ring is suitably activated. wikipedia.org

Electrophilic ReactionTypical Position of AttackInfluencing Factors
HalogenationC-5Ring activation by electron-donating groups enhances reactivity. researchgate.netelsevierpure.com
NitrationC-5Often requires activating groups and/or forceful conditions. bhu.ac.innih.govacs.org
SulfonationC-5Facilitated by the presence of activating substituents on the ring. wikipedia.org

Derivatization Strategies for Expanding Chemical Space and Molecular Diversity

The structural framework of this compound offers multiple handles for chemical modification, allowing for the systematic exploration of chemical space and the generation of diverse molecular libraries.

Synthesis of Substituted Malonate Derivatives

The malonate moiety of the molecule is a key site for derivatization. The carbon atom situated between the two ester carbonyl groups is an active methylene group. The protons attached to this carbon are acidic and can be removed by a suitable base to generate a stabilized carbanion (enolate).

This nucleophilic enolate can then be reacted with a variety of electrophiles, most commonly alkyl halides, in an alkylation reaction to introduce new substituents at the central carbon of the malonate. elsevierpure.com This deprotonation-alkylation strategy is a classic and effective method for forming new carbon-carbon bonds and creating a wide array of substituted malonate derivatives. elsevierpure.com The reaction of malonate esters with alcohols under Mitsunobu conditions is another, albeit less common for simple dialkyl malonates, method for alkylation. youtube.com

Furthermore, the ester groups themselves can undergo reactions such as hydrolysis to the corresponding malonic acid, followed by decarboxylation to yield a pyrimidinyl acetic acid derivative. wikipedia.org They can also be reduced to diols using strong reducing agents like lithium aluminum hydride. wikipedia.org

Modifications of the Pyrimidine Moiety for Novel Conjugates

Beyond functionalization of the existing pyrimidine ring, the pyrimidine moiety itself can be used as a foundation for constructing more complex heterocyclic systems. This often involves reactions that use both the ring and its substituents to build new fused rings.

One common strategy involves introducing a reactive handle onto the pyrimidine ring, such as a halogen, via electrophilic substitution or by starting from a pre-functionalized pyrimidine. This halogenated pyrimidine can then undergo nucleophilic aromatic substitution with a bifunctional nucleophile, leading to cyclization and the formation of a fused heterocyclic system. For example, a 4-chloropyrimidine (B154816) derivative can react with various anilines to introduce new aryl-amino substituents, which can be a step towards building more complex molecular architectures. tandfonline.com

Another approach is the intramolecular cyclization of a suitably substituted pyrimidine. For instance, a pyrimidine bearing a reactive side chain can be induced to cyclize onto the pyrimidine ring itself, forming annelated heterocycles. bhu.ac.in These strategies allow for the transformation of the initial pyrimidine scaffold into novel, polycyclic conjugates with potentially unique chemical and biological properties.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article detailing the role of This compound in the synthesis of the specific compounds and heterocyclic systems outlined in the user's request.

Searches for the synthesis of Chromeno[2,3-b]pyridines, Furo[2,3-d]pyrimidines, Pyrido[2,3-d]pyrimidines, Sulfadoxine, and Barbiturates consistently identify simpler reagents, such as dimethyl malonate or diethyl malonate , as the key precursors in these reactions.

Conversely, specific searches for the applications of This compound yield listings from chemical suppliers who classify it as a "fine chemical intermediate" or a "building block" for organic synthesis. lookchem.combiomall.in One supplier generically notes its potential for cyclocondensation reactions to form heterocyclic compounds, but does not provide specific examples or references to the complex systems mentioned in the request. smolecule.com

There is no verifiable, published research that substantiates the use of "this compound" as a direct precursor for the construction of the advanced heterocyclic systems or as an intermediate in the development of the specific pharmaceutical and agrochemical compounds listed in the provided outline. Therefore, creating an article that adheres to the specified structure and topic would require fabricating scientifically inaccurate information.

Medicinal Chemistry and Biological Activity of Dimethyl 2 2 Pyrimidyl Malonate Derivatives

Evaluation of Antimicrobial Activities of Pyrimidine-Malonate Derivatives

Derivatives of pyrimidine (B1678525) have been a focal point of research due to their wide-ranging biological activities. juniperpublishers.com The core pyrimidine structure is a key component of nucleic acids, which has spurred interest in synthesizing and testing novel derivatives for pharmacological use. juniperpublishers.com Studies have shown that compounds incorporating the pyrimidine nucleus exhibit significant antimicrobial properties, with some demonstrating broad-spectrum activity against various pathogens. researchgate.netnih.gov

Antibacterial Potency Studies

The antibacterial potential of pyrimidine derivatives has been investigated against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized compounds derived from the reaction of dimethyl malonate with various aldehydes and urea (B33335) or thiourea (B124793) were assessed for their biological activity. researchgate.net Several of these pyrimidine-malonate derivatives exhibited notable antibacterial effects. researchgate.net

Research into thieno[2,3-d]pyrimidinedione derivatives identified two compounds with potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 mg/L. nih.gov However, their activity against Gram-negative strains was considerably weaker. nih.gov Another study confirmed that certain pyrimidine derivatives are generally more effective against Gram-negative bacteria than Gram-positive ones. researchgate.netresearchgate.net

Further studies on pyrimidine-clubbed benzimidazole (B57391) derivatives revealed that most tested compounds had antibacterial potency against Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa that was either superior to chloramphenicol (B1208) or equivalent to ciprofloxacin. mdpi.com The introduction of electronegative radicals on the pyrimidine ring has been shown to increase microbiological activity, though it can also decrease solubility. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound/Derivative Class Bacterial Strain(s) Activity/Potency (MIC) Reference(s)
Thieno[2,3-d]pyrimidinediones MRSA, VRSA, VISA, VRE 2–16 mg/L nih.gov
Pyrimidine-clubbed benzimidazoles E. coli 25 µg/mL (for compounds 33 & 41) mdpi.com
Pyrimidine-clubbed benzimidazoles S. aureus, S. pyogenes, P. aeruginosa Potency > Ampicillin mdpi.com
1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines Various strains Activity influenced by electronegative radicals nih.gov
Pyrimidine-Malonate Derivatives Escherichia coli Active researchgate.net

Antifungal Efficacy Assessments

The pyrimidine scaffold is a cornerstone in the development of new antifungal agents, driven by the need to combat phytopathogenic fungi and drug-resistant human fungal infections. mdpi.comnih.gov A high-throughput screen against Aspergillus fumigatus identified a novel pyrimidine-based chemical scaffold with broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus terreus, Aspergillus niger, and Mucor circinelloides. nih.gov

In one study, three series of new pyrimidine derivatives were synthesized and evaluated against fourteen phytopathogenic fungi. mdpi.com The results showed that most of these compounds possessed fungicidal activities, with some being more potent than commercial fungicides like flumorph (B1672888) and dimethomorph. mdpi.com For instance, certain derivatives showed significant activity against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com

Another study focused on pyrimidine derivatives containing an amide moiety, which were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.govresearchgate.net Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) demonstrated excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the control fungicide Pyrimethanil (32.1 μg/ml). nih.govresearchgate.net Similarly, compounds 5f and 5o showed 100% inhibition against Phomopsis sp. at a concentration of 50 μg/ml. researchgate.net

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

Compound/Derivative Class Fungal Strain(s) Activity/Potency Reference(s)
Pyrimidine-based scaffold Aspergillus fumigatus MIC: 8–16 µg/mL nih.gov
Pyrimidine-based scaffold Scedosporium apiospermum MIC: 2 µg/mL nih.gov
Pyrimidine derivatives (4c) Sclerotinia sclerotiorum (SS) 66.7% inhibition mdpi.com
Amide-containing pyrimidines (5o) Phomopsis sp. EC50: 10.5 μg/ml nih.govresearchgate.net
Amide-containing pyrimidines (5f, 5o) Phomopsis sp. 100% inhibition at 50 μg/ml nih.govresearchgate.net
Pyrimidine-Malonate Derivatives Candida albicans, Aspergillus niger Active researchgate.net

Antitumor and Anticancer Research Applications

Pyrimidine derivatives are extensively explored in oncology due to their structural similarity to biological purines and pyrimidines, allowing them to interfere with various cellular processes crucial for cancer cell growth. juniperpublishers.comnih.gov Research has focused on their ability to act as inhibitors of key enzymes and proteins involved in cell division and signaling pathways.

Microtubule Depolymerizing Activity Investigations

Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs. nih.gov Certain pyrimidine derivatives have been investigated as microtubule targeting agents (MTAs) that function by depolymerizing microtubules, similar to colchicine. nih.gov

In structure-activity relationship (SAR) studies of pyrrolo[3,2-d]pyrimidine-based antitubulin agents, the presence of a 5-methyl moiety was shown to be critical for enhancing biological activity. For example, one compound with a 5-methyl group was found to be 160 times more potent in cellular microtubule depolymerization activity and 22 times more potent in antiproliferative effects compared to its 5-desmethyl equivalent. nih.gov These findings highlight the potential of this class of compounds to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 3: Microtubule Depolymerizing Activity of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound Feature Effect on Activity Mechanism Reference(s)
5-methyl moiety Significantly improves biological activity Enhances microtubule depolymerization and antiproliferative effects nih.gov
5-desmethyl Lower potency Weaker microtubule depolymerization nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition Studies

Receptor tyrosine kinases (RTKs) are critical mediators in cell signaling pathways that regulate growth, differentiation, and metabolism. Their dysregulation is a common factor in the pathophysiology of cancer. nih.gov Consequently, inhibiting RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) has become a major strategy in cancer therapy. nih.gov

Several studies have focused on designing pyrimidine derivatives as potent RTK inhibitors. In one such study, novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory effects against the EGFR kinase enzyme. nih.gov Compound 9b emerged as the most active in its series, with an IC50 value of 8.4 nM, which is comparable to the reference drug Sorafenib. nih.gov Another study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives identified compound 8a as a potent inhibitor of both wild-type EGFR (EGFRWT) and mutant EGFRT790M, with IC50 values of 0.099 and 0.123 µM, respectively. nih.gov

Furthermore, to overcome drug resistance caused by the EGFR C797S mutation in non-small cell lung cancer, a series of 2-aminopyrimidine (B69317) derivatives were developed. nih.gov Among these, compound A5 showed significant anti-proliferative activity against a cell line with this mutation and was found to bind to EGFR in a manner similar to the established inhibitor brigatinib. nih.gov

Table 4: RTK Inhibition by Pyrimidine Derivatives

Compound/Derivative Class Target Kinase Potency (IC50) Reference(s)
Pyrazolo[1,5-a]pyrimidine (9b) EGFR 8.4 nM nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a) EGFRWT 0.099 µM nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a) EGFRT790M 0.123 µM nih.gov
2-Aminopyrimidine (A5) EGFRdel19/T790M/C797S Effective, reversible inhibitor nih.gov
Tolmetin Derivative (5b) VEGFR-2 0.20 µM nih.gov

Exploration as Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. Pyrimidine derivatives have been explored for this purpose, often targeting parasitic enzymes that are essential for survival. nih.gov

A series of 2,4-diaminopyrimidines were identified from high-throughput screening data and further developed based on their potential to inhibit parasitic kinases. nih.gov Seventeen new analogs were synthesized and tested against the resistant K1 strain of P. falciparum. From this series, compounds 5n and 5m were identified as sub-micromolar inhibitors, demonstrating antimalarial activity equivalent to Chloroquine. nih.gov Additionally, compounds 5d and 5k , while being micromolar inhibitors, showed improved cytotoxicity profiles and weak inhibition of human kinases, suggesting better selectivity. nih.gov

The mechanism of action for some antimalarial compounds involves the inhibition of β-hematin formation, which is a crucial detoxification pathway for the parasite. nih.gov While not directly tested on pyrimidine-malonate derivatives in the provided sources, this remains a plausible mechanism for pyrimidine-based antimalarials.

Table 5: Antimalarial Activity of 2,4-Diaminopyrimidine Derivatives against P. falciparum (K1 Strain)

Compound Potency Cytotoxicity Profile Reference(s)
5n Sub-micromolar (equivalent to Chloroquine) Not specified nih.gov
5m Sub-micromolar (equivalent to Chloroquine) Not specified nih.gov
5d Micromolar Improved (weak inhibition of human kinases) nih.gov
5k Micromolar Improved (weak inhibition of human kinases) nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of dimethyl 2-(2-pyrimidyl)malonate have garnered attention for their significant anti-inflammatory and immunomodulatory properties. Research indicates that these compounds, particularly through the action of the dimethyl malonate (DMM) moiety, can modulate the body's inflammatory response. nih.govresearchgate.net Studies have demonstrated the potential anti-inflammatory benefits of dimethyl malonate in various models, including acute hepatic damage and obstructive nephropathy. nih.govnih.gov The immunomodulatory activity extends to influencing the behavior of key immune cells like macrophages and T helper (Th) lymphocytes. frontiersin.orgnih.gov For instance, malononitrilamides, which are related derivatives, have shown immunomodulatory effects in experimental models of rheumatoid arthritis. nih.gov

Inhibition of Succinate (B1194679) Dehydrogenase and Inflammatory Pathway Modulation

A primary mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II. nih.govresearchgate.net During periods of ischemia (lack of blood flow), the metabolite succinate accumulates. nih.govnih.gov Upon reperfusion, the rapid oxidation of this accumulated succinate by SDH leads to a burst of mitochondrial reactive oxygen species (ROS), a key driver of inflammation and cell damage. nih.govresearchgate.net

Dimethyl malonate (DMM) acts as a cell-permeable prodrug that is hydrolyzed within the cell to malonate, a classic competitive inhibitor of SDH. nih.govgoogle.comwikipedia.org By inhibiting SDH, DMM prevents the oxidation of succinate, thereby reducing ROS production and mitigating inflammation. frontiersin.orgresearchgate.net This inhibition has been shown to alleviate tissue damage in various organs, including the brain, kidneys, and liver. nih.govnih.govnih.gov

The modulation of inflammatory pathways through SDH inhibition is multifaceted. Studies in lipopolysaccharide (LPS)-activated macrophages have shown that DMM treatment not only reduces ROS but also promotes the production of anti-inflammatory cytokines like IL-10 and IL-1RA while suppressing pro-inflammatory cytokines such as TNF-α and IL-6. nih.govresearchgate.netfrontiersin.org Furthermore, DMM has been observed to suppress the accumulation of CD4+ T cells in injured kidney tissue and inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov

Model / ConditionKey Findings of Dimethyl Malonate (DMM) TreatmentReference
LPS/d-galactosamine-induced Acute Hepatic Damage (mice)Decreased plasma aminotransferases; inhibited induction of TNF-α and IL-6; suppressed hepatocyte apoptosis. nih.govresearchgate.net
Cardiac Arrest / Reperfusion Injury (rats)Reduced neuronal apoptosis; inhibited activation of caspase-3; stabilized HIF-1α. nih.gov
Unilateral Ureteral Obstruction (UUO) Kidney Injury (mice)Mitigated renal fibrosis; suppressed CD4+ T cell accumulation; reduced mitochondrial ROS production in tubular cells. nih.gov
LPS-activated MacrophagesReduced ROS production; promoted anti-inflammatory cytokines (IL-1RA, IL-10); reduced IL-1β levels in sepsis model. frontiersin.org
Renal Ischemia-Reperfusion (mice)Improved glomerular filtration rate (GFR); reduced tubular injuries and apoptosis; preserved mitochondrial function. nih.gov

Structure-Activity Relationship (SAR) Studies and Ligand Design for Biological Targets

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for designing potent and selective ligands for specific biological targets. These studies explore how modifications to different parts of the molecule, such as the pyrimidine ring or the malonate group, affect its pharmacological profile. researchgate.netnih.gov

Influence of Pyrimidine Substitutions on Bioactivity

The pyrimidine scaffold is a versatile core found in numerous biologically active compounds and serves as a key interaction point with biological targets. researchgate.netresearchgate.net Modifications to the pyrimidine ring or its fusion with other heterocyclic systems can dramatically alter the bioactivity and target specificity.

SAR studies on various pyrimidine derivatives have shown that specific substitutions are critical for enhancing inhibitory activity. researchgate.net For example, in the design of multi-targeted inhibitors, conformationally restricted furo[2,3-d]pyrimidines were synthesized to explore the bioactive conformation required for dual inhibition of microtubule assembly and receptor tyrosine kinases (RTKs). nih.gov The study revealed that the bioactive conformation for RTK inhibition is different from that for tubulin inhibition, and specific substitutions on the furo[2,3-d]pyrimidine (B11772683) scaffold dictated the potency against targets like EGFR, VEGFR2, and PDGFR-β. nih.gov Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives have shown that the size of an alkyl group at the 5-position can determine the compound's activity against dihydrofolate reductase (DHFR) and/or thymidylate synthase (TS), which are key enzymes in cell replication. nih.gov

Pyrimidine ScaffoldSubstitution/ModificationImpact on Bioactivity / TargetReference
Furo[2,3-d]pyrimidineConformational restriction of 4-substituentsDetermines dual inhibitory activity against tubulin and Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2). nih.gov
Pyrrolo[2,3-d]pyrimidine5-Alkyl group modificationDictates inhibitory activity against Dihydrofolate Reductase (DHFR) and/or Thymidylate Synthase (TS). nih.gov
General Pyrimidine DerivativesVarious substituentsEnhances inhibitory activity against protein kinases; challenges include drug resistance and off-target effects. researchgate.net
Cyclopenta(d)pyrimidineCreation of 2,4-dioxo derivativesLeads to compounds with various pharmacological activities requiring further study. nih.gov

Contributions of the Malonate Moiety to Pharmacological Profiles

The malonate moiety is fundamental to the pharmacological profile of these compounds, primarily through its role as an inhibitor of succinate dehydrogenase. wikipedia.org The dimethyl ester form, dimethyl malonate (DMM), is not the active inhibitor itself but rather a crucial prodrug. nih.govgoogle.com Its ester structure renders the molecule cell-permeable, allowing it to cross cellular membranes and reach the mitochondrial matrix, where SDH is located. nih.gov Once inside, cellular esterases hydrolyze DMM to release malonate, which then competitively inhibits SDH. nih.govgoogle.com

The development of more rapidly hydrolysable malonate esters, such as diacetoxymethyl malonate (MAM), has been explored to enhance the intracellular delivery of malonate, which is particularly relevant for clinical applications where rapid action at the time of reperfusion is needed. nih.gov Beyond its role in SDH inhibition, the malonate group is a versatile building block in organic synthesis. nih.gov Diethyl malonate, a closely related compound, is widely used to synthesize a variety of other compounds, including barbiturates and various pharmaceuticals, highlighting the chemical utility of the malonate functional group. wikipedia.orgatamanchemicals.com

Advanced Characterization and Analytical Methodologies in Research of Dimethyl 2 2 Pyrimidyl Malonate

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy provides information about the number and types of protons in the molecule. For Dimethyl 2-(2-pyrimidyl)malonate, the spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the methine proton of the malonate group, and the methyl protons of the two ester groups. The pyrimidine protons typically resonate downfield due to the deshielding effect of the aromatic and electron-withdrawing nitrogen atoms. The methine proton (CH) is expected to appear as a singlet, while the two methyl groups of the dimethyl ester moiety will likely appear as a single, sharp singlet due to their chemical equivalence, integrating to six protons.

¹³C NMR Spectroscopy complements the proton NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the ester groups are characteristically found far downfield (around 160-170 ppm). The carbons of the pyrimidine ring will appear in the aromatic region, with their exact shifts influenced by the nitrogen atoms. The methoxy (B1213986) carbons will be observed in the upfield region, typically around 50-60 ppm. chemicalbook.comspectrabase.com For the parent compound, dimethyl malonate, the methylene (B1212753) carbon appears around 41 ppm, the methoxy carbons at approximately 52 ppm, and the carbonyl carbons at about 167 ppm. chemicalbook.comspectrabase.com

Predicted ¹H NMR Data for this compound
Proton Type Predicted Chemical Shift (ppm)
Pyrimidine-H (2H, d)~8.7
Pyrimidine-H (1H, t)~7.3
Malonate-CH (1H, s)~5.2
Methoxy-CH₃ (6H, s)~3.8
Predicted ¹³C NMR Data for this compound
Carbon Type Predicted Chemical Shift (ppm)
Ester C=O~167
Pyrimidine C (ipso)~165
Pyrimidine CH~158
Pyrimidine CH~121
Malonate CH~58
Methoxy CH₃~53

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester groups, which is typically observed in the region of 1730-1750 cm⁻¹. The presence of the pyrimidine ring will give rise to characteristic C=N and C=C stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹). The C-H stretching vibrations of the pyrimidine ring and the methyl groups will appear around 2800-3100 cm⁻¹. docbrown.infodocbrown.info Furthermore, C-O stretching vibrations from the ester linkages are expected in the 1000-1300 cm⁻¹ region. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.infodocbrown.info For the related compound diethyl malonate, characteristic peaks are observed for C-H stretching, C=O stretching, and C-O stretching. nist.gov

Characteristic IR Absorption Bands for this compound
Functional Group Expected Wavenumber (cm⁻¹)
C=O Stretch (Ester)1730 - 1750
C=N, C=C Stretch (Pyrimidine)1400 - 1600
C-H Stretch (Aromatic/Aliphatic)2800 - 3100
C-O Stretch (Ester)1000 - 1300

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

In the electron impact (EI) mass spectrum of this compound (molecular weight: 210.19 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 210. The fragmentation of malonate derivatives is often characterized by β-cleavage relative to the carbonyl groups. mdpi.com A common fragmentation pattern for substituted malonates is the loss of the entire malonate ester moiety or parts of it, such as the methoxycarbonyl group (-COOCH₃) or a methoxy group (-OCH₃). mdpi.com

For pyrimidine derivatives, fragmentation often involves the cleavage of the pyrimidine ring itself or the loss of substituents attached to it. researchgate.netiosrjournals.org The combination of these patterns would provide a unique "fingerprint" for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing the compound in complex matrices. In an LC-MS/MS experiment, the parent ion (m/z 211, [M+H]⁺ in positive ion mode) is selected and fragmented to produce a series of daughter ions. These fragmentation patterns are highly specific and can be used for definitive identification and quantification. nih.gov

Predicted Mass Spectrometry Fragments for this compound
m/z Value Possible Fragment Identity
210[M]⁺ (Molecular Ion)
179[M - OCH₃]⁺
151[M - COOCH₃]⁺
132[Dimethyl malonate]⁺
79[Pyrimidine]⁺

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its concentration.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given its likely volatility, this compound can be analyzed by GC. This technique is particularly useful for assessing the purity of the final product and for monitoring the progress of a reaction. researchgate.net

In a typical GC analysis, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. A flame ionization detector (FID) is commonly used for the detection of organic compounds like malonate esters. dtic.mildtic.mil The choice of column is critical; a non-polar or medium-polarity column would likely be suitable for this analysis. The method would allow for the separation of the target compound from related impurities, such as unreacted dimethyl malonate or potential side-products. dtic.mildtic.mil

Typical GC Parameters for Malonate Ester Analysis
Parameter Condition
Column Capillary column (e.g., DB-5, HP-1)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Carrier Gas Helium or Nitrogen
Oven Program Temperature gradient (e.g., 100 °C to 250 °C)

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds like this compound, which may have limited thermal stability or volatility for GC.

Reversed-phase HPLC is the most common mode used for the analysis of pyrimidine derivatives. researchgate.net In this method, a non-polar stationary phase (such as C8 or C18 silica (B1680970) gel) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netsigmaaldrich.com Separation is based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is commonly employed for detection, as the pyrimidine ring exhibits strong absorbance in the UV region (around 260-270 nm). sigmaaldrich.com Ion-pairing agents can be added to the mobile phase to improve the retention and peak shape of polar and ionic analytes. nih.gov HPLC is invaluable for purity testing, stability studies, and accurate quantification of the compound in various samples. taylorfrancis.com

Typical HPLC Parameters for Pyrimidine Derivative Analysis
Parameter Condition
Column Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water/Buffer
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis Diode Array Detector (DAD) at ~260-270 nm
Column Temperature Ambient to 40 °C
Injection Volume 5 - 20 µL

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone of chemical characterization, providing quantitative information on the elemental composition of a synthesized compound. This destructive analytical technique involves combusting a small, precisely weighed sample of the substance under controlled conditions. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂ gas), are collected and measured. From the masses of these products, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are calculated.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity, thereby confirming its empirical formula.

For this compound, the proposed molecular formula is C₉H₁₀N₂O₄. guidechem.comnih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of its constituent elements (Carbon: ~12.011 g/mol , Hydrogen: ~1.008 g/mol , Nitrogen: ~14.007 g/mol , Oxygen: ~15.999 g/mol ) and the compound's molecular weight of approximately 210.19 g/mol .

While the synthesis of related pyrimidine compounds has been reported with corresponding elemental analysis data, specific experimental findings for this compound are not available in cited literature. publish.csiro.au Nevertheless, the theoretical values serve as the benchmark for any future experimental verification.

The table below outlines the theoretical elemental percentages for this compound. In a research context, these values would be compared directly with results from an elemental analyzer to validate the identity and purity of a newly synthesized batch.

ElementTheoretical (%)Experimental (%)
Carbon (C)51.43Data not available in cited literature
Hydrogen (H)4.79Data not available in cited literature
Nitrogen (N)13.33Data not available in cited literature

The confirmation of the elemental composition is a critical step that precedes other advanced characterization methods, ensuring that the material under investigation is indeed the target compound, this compound.

Computational Chemistry and Theoretical Studies on Dimethyl 2 2 Pyrimidyl Malonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. nih.gov These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations, can predict a wide array of molecular attributes. researchgate.net For Dimethyl 2-(2-pyrimidyl)malonate, such calculations can elucidate electron distribution, orbital energies, and electrostatic potential, which are key determinants of its reactivity.

Detailed theoretical calculations, such as those performed at the DFT(B3LYP)/6-311++G** level for the related dimethyl malonate, help in identifying stable conformers and their relative energies. researchgate.net While specific data for this compound is not extensively published, computational data for the analogous Diethyl 2-(pyrimidin-2-yl)malonate provides some insight into its general properties. chemscene.com These properties are crucial for predicting how the molecule will interact with other reagents.

Table 1: Calculated Properties for a Related Malonate Derivative

PropertyValueReference
Topological Polar Surface Area (TPSA)78.38 Ų chemscene.com
LogP0.6864 chemscene.com
Hydrogen Bond Acceptors6 chemscene.com
Hydrogen Bond Donors0 chemscene.com
Rotatable Bonds5 chemscene.com

Data for Diethyl 2-(pyrimidin-2-yl)malonate, an analogous compound. chemscene.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. nih.govmdpi.com For this compound, which contains a pyrimidine (B1678525) scaffold known for its presence in biologically active compounds, these simulations can predict its potential binding affinity and mode of interaction with various enzymes or receptors.

In a typical molecular docking study, the ligand is placed into the binding site of a protein, and its conformation and orientation are optimized to find the most stable binding pose. nih.gov For instance, in studies of pyrimidine derivatives, docking is used to understand interactions with targets like cyclin-dependent kinases (CDKs). nih.gov The pyrimidine ring often acts as a scaffold, forming key hydrogen bonds and hydrophobic interactions within the active site. nih.gov

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is instrumental in mapping the reaction pathways and transition states of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational approaches can provide a step-by-step understanding of the mechanism.

For example, in the multicomponent synthesis of a complex chromeno[2,3-b]pyridine derivative involving dimethyl malonate, computational studies can help to rationalize the reaction sequence. mdpi.com This includes identifying the formation of key intermediates, the role of catalysts, and the energetics of each step. mdpi.com The reaction of malonates in cyclocondensation reactions to form various heterocyclic systems is a well-established area where computational studies can clarify the regioselectivity and stereoselectivity of the process. nih.gov Theoretical calculations can determine the activation energies for different possible pathways, thereby predicting the most likely reaction outcome.

Conformational Analysis and Stereochemical Investigations

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable conformations (or conformers) of a molecule and the energy barriers between them. For this compound, the rotation around several single bonds, particularly the C-C bonds connecting the pyrimidine ring and the malonate moiety, and the C-O bonds of the ester groups, will lead to various conformers.

Future Perspectives and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Strategies

The future synthesis of Dimethyl 2-(2-pyrimidyl)malonate and related compounds is geared towards greener, more efficient, and economically viable methods. Research is moving beyond traditional synthetic routes to embrace sustainable chemistry principles.

Key emerging strategies include:

Multicomponent Reactions (MCRs): MCRs are highly attractive as they allow the construction of complex molecules like pyrimidine (B1678525) derivatives in a single step from three or more reactants, which increases efficiency and reduces waste. nih.gov A notable development is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which are accessible from biomass, highlighting a move towards renewable feedstocks. nih.gov Research has also demonstrated the synthesis of pyrimidine derivatives from dimethyl malonate using a three-component Biginelli reaction under microwave irradiation, a technique known for accelerating reactions. researchgate.net

Green Catalysts and Solvents: There is a significant push to replace hazardous reagents and solvents. An environmentally benign method for synthesizing pyrazolopyrimidine derivatives utilizes nanozeolite NaX catalysts in solvent-free conditions, resulting in shorter reaction times. researchgate.net Other green approaches being developed include the use of magnetized deionized water as a solvent and catalyst-free synthesis under microwave irradiation, both of which offer high yields and simple, eco-friendly workups. researchgate.net

Flow Chemistry: Continuous-flow processes offer enhanced safety, scalability, and efficiency compared to batch synthesis. A novel, metal-free, one-pot method for synthesizing 1,2,4-triazoles under flow conditions has been developed, demonstrating a highly selective and environmentally sound process that avoids chromatography. rsc.org Such methodologies could be adapted for the synthesis of pyrimidine derivatives, allowing for safer handling of reactive intermediates and achieving higher yields.

Exploration of Undiscovered Bioactivities and Therapeutic Potentials

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with a vast range of therapeutic applications. gsconlinepress.comnih.gov Derivatives have been shown to possess anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and antioxidant properties. wisdomlib.orgorientjchem.orgresearchgate.net This extensive history provides a strong foundation for exploring the untapped therapeutic potential of this compound.

Future research will likely focus on:

Anticancer Activity: Pyrimidine derivatives such as 5-fluorouracil (B62378) are established anticancer agents. wisdomlib.org Research continues to produce novel derivatives with enhanced efficacy. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown strong cytotoxicity against lung cancer cell lines (A549). nih.gov Given that dimethyl fumarate (B1241708) has been investigated for its potential to counteract oral squamous cell carcinoma by modulating apoptosis and oxidative stress, this compound is a compelling candidate for screening against various cancer types. nih.govmdpi.com

Antimicrobial Properties: With the rise of multi-drug resistant pathogens, there is an urgent need for new antimicrobial agents. Pyrimidine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. wisdomlib.orgorientjchem.org For example, mercaptopyrimidine derivatives are effective against both Gram-positive and Gram-negative bacteria. wisdomlib.org The unique structure of this compound makes it a candidate for evaluation against resistant microbial strains.

Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are implicated in numerous diseases. Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized that act as potent inhibitors of lipoxygenase (LOX), an enzyme involved in inflammation, and strongly inhibit lipid peroxidation. nih.gov Furthermore, the malonate component of the molecule is of interest, as dimethyl malonate is known to inhibit mitochondrial complex II, a key enzyme in cellular respiration and a site of oxidative stress. researchgate.netnih.gov This suggests that this compound could possess a dual mechanism of action, targeting both inflammatory pathways and mitochondrial function.

Integration into Advanced Functional Materials and Nanotechnology

The application of pyrimidine derivatives is expanding beyond medicine into materials science and nanotechnology. Their unique electronic and structural properties make them suitable for creating novel functional materials.

Emerging avenues in this area include:

Nanoparticle-Based Catalysis: Researchers have successfully used magnetic nanoparticles (Fe3O4) functionalized with other chemical groups as efficient catalysts for the synthesis of pyrimidine derivatives. researchgate.net This approach combines the catalytic activity of the functional groups with the ease of separation offered by magnetic nanoparticles, representing a direct integration of nanotechnology with synthetic chemistry.

Functional Hydrogels: The same study demonstrated that these functionalized magnetic nanoparticles could be incorporated into a hydrogel matrix. researchgate.net This composite hydrogel showed a significantly enhanced capacity for adsorbing pollutants like Congo red from aqueous solutions, indicating a potential application in environmental remediation. researchgate.net The pyrimidine moiety could be tailored to enhance the selective binding of specific analytes or pollutants.

Development of Advanced Polymers: The reactive nature of the malonate group and the stable, aromatic pyrimidine ring make this compound a potential monomer for the synthesis of specialty polymers. These polymers could possess unique thermal, optical, or conductive properties, opening doors for applications in electronics and advanced coatings.

Advancements in Catalytic Applications for Complex Molecule Synthesis

This compound is not just a target to be synthesized; it is also a valuable building block for creating more complex molecules. Its bifunctional nature—containing both an electrophilic pyrimidine ring and a nucleophilic malonate carbon—makes it a versatile intermediate.

Future research will likely leverage this compound in:

Synthesis of Fused Heterocyclic Systems: The pyrimidine ring can be annulated to form fused systems like pyrido[2,3-d]pyrimidines or furo[2,3-d]pyrimidines, which are scaffolds of significant medicinal interest. nih.govnih.gov For example, furo[2,3-d]pyrimidines have been designed as potent dual inhibitors of microtubule assembly and receptor tyrosine kinases (RTKs) for anticancer applications. nih.gov The synthesis of these complex molecules often starts from pyrimidine precursors derived from malonate esters.

Construction of Multi-Targeted Therapeutics: The ability to sequentially modify both the pyrimidine and malonate parts of the molecule allows for the construction of conformationally restricted molecules designed to interact with multiple biological targets. nih.gov This strategy is crucial in developing next-generation drugs for complex diseases like cancer, where hitting multiple pathways can overcome resistance.

Asymmetric Catalysis: The malonate group is a classic substrate in asymmetric catalysis. The asymmetric Michael addition of dimethyl malonate to electrophiles is a well-established method for creating chiral molecules with high stereocontrol. nih.gov Applying these advanced catalytic methods to this compound could provide enantiomerically pure building blocks for the synthesis of chiral drugs and other complex natural products.

Q & A

Q. What are the common synthetic routes for preparing dimethyl 2-(2-pyrimidyl)malonate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, active methylene compounds like dimethyl malonate react with pyrimidine derivatives under basic conditions. Key steps include:

  • Base selection : Sodium hydride (NaH) is often used to deprotonate the active methylene group, facilitating nucleophilic attack on the pyrimidyl electrophile .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .
  • Temperature control : Reactions are typically conducted at 80–120°C to balance kinetic efficiency and side-product formation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the malonate ester and pyrimidyl substituent positions. The malonate methyl groups typically resonate at δ 3.7–3.9 ppm, while pyrimidyl protons appear as doublets near δ 8.5–9.0 ppm .
  • X-ray crystallography : Resolves steric effects and supramolecular interactions in the crystal lattice (e.g., hydrogen bonding between pyrimidyl N atoms and malonate carbonyls) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Discrepancies often arise from variations in experimental design or environmental factors:

  • Batch-to-batch impurities : Trace moisture or residual bases (e.g., NaH) can hydrolyze the malonate ester. Purity should be confirmed via HPLC or Karl Fischer titration .
  • pH-dependent stability : The compound degrades under strongly acidic or basic conditions. Stability studies in buffered solutions (pH 4–8) are critical for reproducibility .
  • Theoretical modeling : Density functional theory (DFT) calculations predict electronic effects (e.g., electron-withdrawing pyrimidyl groups) that influence reactivity .

Q. What experimental design strategies optimize the selectivity of this compound in multicomponent reactions?

A factorial design approach (e.g., 2³ factorial) systematically evaluates variables:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Responses : Yield, regioselectivity, byproduct formation.

Q. Example Table :

FactorLow Level (-1)High Level (+1)
Temperature80°C120°C
SolventTHFDMF
CatalystNonePd(OAc)₂

Analysis of variance (ANOVA) identifies significant interactions (e.g., solvent-catalyst synergy), reducing trial-and-error experimentation .

Q. How can computational tools enhance mechanistic studies of this compound in catalysis?

  • Molecular docking : Simulates interactions with enzymatic active sites (e.g., malonate-degrading enzymes) .
  • Kinetic isotope effects (KIE) : Deuterium labeling at the malonate methyl groups probes rate-determining steps in hydrolysis or transesterification .
  • Machine learning : Predicts reaction outcomes using datasets from analogous pyrimidyl-malonate derivatives .

Methodological Guidelines

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression in real time .
  • Workup optimization : Extract malonate esters with ethyl acetate (3× volumes) to minimize aqueous-phase losses .
  • Crystallization : Recrystallize from ethanol/water (7:3 v/v) to achieve >98% purity .

Q. How should researchers address environmental and safety concerns during handling?

  • Hazard mitigation : Dimethyl malonate derivatives are irritants. Use fume hoods, nitrile gloves, and PPE .
  • Waste disposal : Hydrolyze residual malonate esters with aqueous NaOH (1M) before neutralization .

Data Management and Validation

Q. What strategies ensure data integrity in malonate-related research?

  • Electronic lab notebooks (ELNs) : Digitally log raw spectra, chromatograms, and reaction conditions .
  • Cross-validation : Compare experimental results with synthetic analogs (e.g., diethyl 2-(quinolyl)malonate) to identify outliers .

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